

GSK9311 GSK6853 structural activity relationship

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Compound Focus: GSK9311

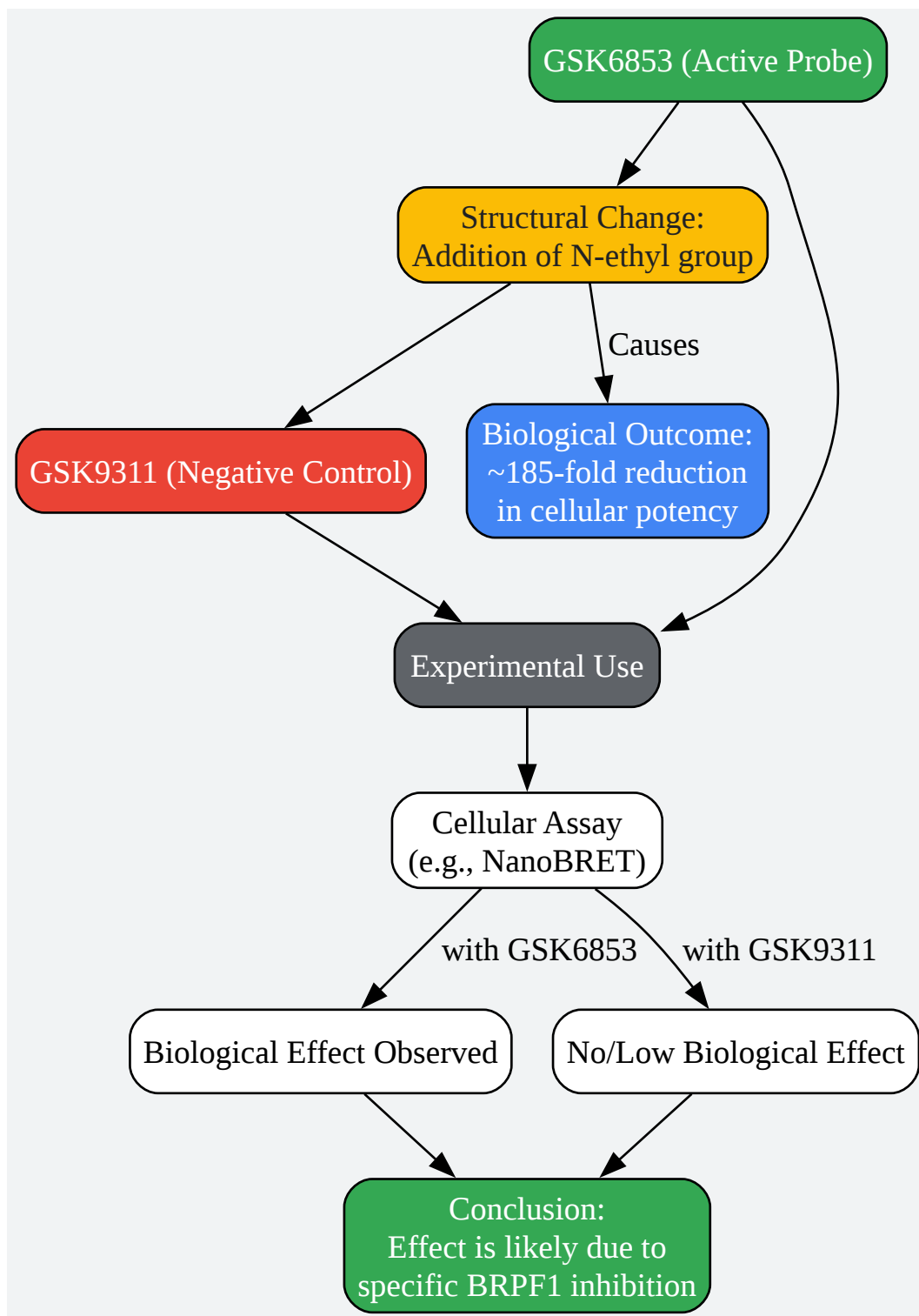
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Structural Relationship and Experimental Use

The crucial difference between these two molecules is a single **N-ethyl group** on the benzamide part of the structure. This small modification is responsible for the dramatic reduction in **GSK9311**'s binding potency [1] [2].

This pair of compounds is a classic example of a "matched molecular pair" or "probe/control pair" in chemical biology. The diagram below illustrates their relationship and typical experimental workflow.



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Detailed Experimental Data and Protocols

For researchers, understanding the specific experimental data and protocols is essential. The table below provides a consolidated view of the key experimental findings.

Assay Type	GSK6853 Result	GSK9311 Result	Experimental Details
Ligand Binding (TR-FRET)	pIC ₅₀ = 8.1 [1] [2]	pIC ₅₀ = 6.0 [3] [1] [2]	Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay. Purpose: Measures displacement of a fluorescent tracer from the BRPF1 bromodomain in a cell-free system [1] [2].
Cellular Target Engagement (NanoBRET)	IC ₅₀ = 20 nM [4] [1] [2]	IC ₅₀ = 3.7 μM [2]	Method: NanoLuc-BRPF1 bromodomain interaction with Histone H3.3-HaloTag in HEK293 cells [2]. Purpose: Measures disruption of the physiological interaction between BRPF1 and histones in live cells [4] [2].
Selectivity Profiling (BROMOscan)	Kd = 0.3 nM (pKd = 9.5) [4] [5]	Information not available in results	Method: BROMOscan assay against a panel of 48 bromodomains [4] [1]. Finding: GSK6853 showed >1600-fold selectivity for BRPF1 over all other bromodomains tested [4].

Key Takeaways for Researchers

- Use as a Paired Set:** GSK6853 and **GSK9311** are designed to be used together. The high-cost, high-potency probe (GSK6853) demonstrates the biological effect, while the matched negative control (**GSK9311**) helps rule out off-target effects [3] [6].
- Dosing Guidance:** For cell-based assays, it is recommended not to use GSK6853 at concentrations higher than 1 μM to minimize the chance of off-target effects [4].
- Probe Qualification:** The Structural Genomics Consortium (SGC), which characterizes these chemical probes, provides detailed summaries for both GSK6853 and **GSK9311**, which are excellent resources for in-depth protocol and validation data [4] [6] [2].

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